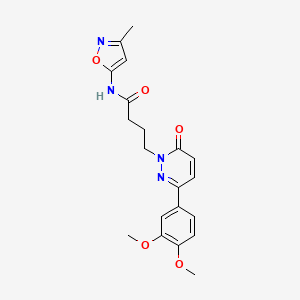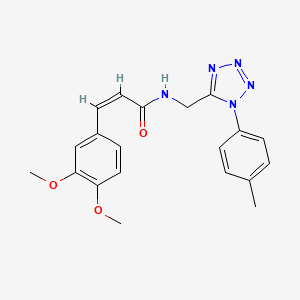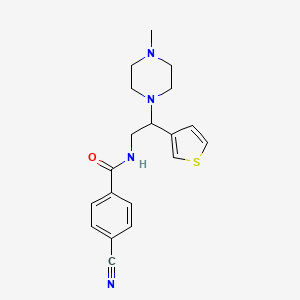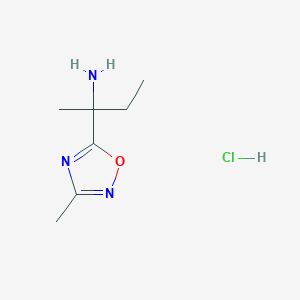
3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs with potential antitumor activity have been explored. These compounds, including ones bearing N-phenylmaleimide and N-phenylsuccinimide moieties, were synthesized and demonstrated potent antitumor effects against a panel of cell lines, suggesting the potential of the specified compound in cancer research and therapy (Maftei et al., 2013).
Green Chemistry and Synthesis Techniques
- Research has been conducted on efficient synthesis methods for quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure. This approach underlines the importance of green chemistry principles in the synthesis of such compounds and may suggest environmentally friendly synthesis pathways for the specified compound (Lu et al., 2014).
Chemical Reactions and Pathways
- Studies on the reaction mechanisms of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates reveal pathways to generate novel heterocyclic compounds. These findings could provide insights into synthetic routes and chemical behaviors relevant to the specified compound, offering a basis for exploring its potential applications in creating novel molecules with designed properties (Klásek et al., 2009).
Potential Pharmacological Applications
- The structural analogs of quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for various biological activities, including antimicrobial and herbicidal effects. This suggests the potential of the specified compound in pharmacological and agricultural applications, contingent upon specific structural activity relationships and targeted modifications (Gupta et al., 2008), (Wang et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system, followed by the introduction of the oxadiazole and butyl groups.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "ethyl hydrazinecarboxylate", "butylamine", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "potassium carbonate", "acetonitrile", "sodium azide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "sodium methoxide", "sodium cyanoborohydride", "1,2-dichloroethane", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Synthesis of 2-nitrobenzoyl ethyl acetoacetate by reacting 2-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide", "Reduction of 2-nitrobenzoyl ethyl acetoacetate to 2-amino-5-nitrobenzophenone using sodium borohydride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 4-ethoxy-3-methoxybenzaldehyde with ethyl hydrazinecarboxylate in the presence of acetic anhydride and acetic acid", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by hydrolyzing 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of sodium hydroxide", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with chloroacetyl chloride in the presence of triethylamine and phosphorus oxychloride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative with butylamine in the presence of potassium carbonate and acetonitrile", "Synthesis of 3-butyl-1-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylquinazoline-2,4(1H,3H)-dione by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine with 2-chloro-3-nitrobenzoic acid in the presence of sodium azide, sulfuric acid, and sodium nitrite, followed by reduction with sodium cyanoborohydride in the presence of hydrochloric acid and sodium bicarbonate, and finally, alkylation with methyl iodide in the presence of sodium methoxide and 1,2-dichloroethane" ] } | |
Número CAS |
1207059-68-4 |
Fórmula molecular |
C24H26N4O5 |
Peso molecular |
450.495 |
Nombre IUPAC |
3-butyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O5/c1-4-6-13-27-23(29)17-9-7-8-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(32-5-2)20(14-16)31-3/h7-12,14H,4-6,13,15H2,1-3H3 |
Clave InChI |
PRVSPHJRUPHTPN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)



![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)
![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)
